2-(4-Chlorophenyl)sulfonyl-2-(phenylhydrazono)acetohydrazide
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Overview
Description
2-(4-chlorophenyl)sulfonyl-2-(phenylhydrazinylidene)acetohydrazide is a sulfonamide.
Scientific Research Applications
Synthesis and Structural Analysis
2-(4-Chlorophenyl)sulfonyl-2-(phenylhydrazono)acetohydrazide and its derivatives have been widely synthesized and structurally characterized, revealing their potential in various fields. For instance, a study highlighted the synthesis of formazans from Mannich base derivatives as antimicrobial agents, showcasing the compound's role in creating structures with biological relevance (Sah, Bidawat, Seth, & Gharu, 2014). Another study delved into the synthesis of novel heterocyclic compounds derived from the compound, aiming to investigate their lipase and α-glucosidase inhibition, indicating its utility in bioactive compound development (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antiviral Activities
Compounds derived from this compound have shown promising antimicrobial and antiviral properties. For example, a study synthesized N-substituted acetamide derivatives exhibiting significant antibacterial potential against various bacterial strains, highlighting the compound's utility in antimicrobial drug development (Iqbal et al., 2017). Moreover, certain derivatives have demonstrated anti-tobacco mosaic virus activity, opening pathways for their use in antiviral research (Chen et al., 2010).
Biological Evaluation and Pharmacological Potential
The pharmacological potential of derivatives of this compound has been a focus of several studies. Research efforts have explored the synthesis of new compounds from this base structure, examining their antimicrobial, analgesic, and even anticancer activities, suggesting a wide scope of application in medicinal chemistry (Bărbuceanu et al., 2013). Some synthesized derivatives have displayed promising anticancer activity against specific cell lines, further underscoring the compound's potential in drug development (Gomha, Salah, & Abdelhamid, 2014).
Properties
Molecular Formula |
C14H13ClN4O3S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(2E)-2-(4-chlorophenyl)sulfonyl-2-(phenylhydrazinylidene)acetohydrazide |
InChI |
InChI=1S/C14H13ClN4O3S/c15-10-6-8-12(9-7-10)23(21,22)14(13(20)17-16)19-18-11-4-2-1-3-5-11/h1-9,18H,16H2,(H,17,20)/b19-14+ |
InChI Key |
BDHAVMZIEHDUSJ-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C(=O)NN)/S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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